An In-depth Technical Guide to Methyl 2,5-dibromothiophene-3-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 2,5-dibromothiophene-3-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dibromothiophene-3-carboxylate is a highly versatile synthetic intermediate that serves as a crucial building block in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2] Its thiophene core, functionalized with two bromine atoms and a methyl ester group, offers a unique combination of reactivity and stability, making it an attractive scaffold for the construction of complex molecular architectures.[1][2] The bromine atoms at the 2- and 5-positions are amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents, while the methyl ester at the 3-position can be further manipulated or can influence the electronic properties of the thiophene ring. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Methyl 2,5-dibromothiophene-3-carboxylate, with a focus on practical insights and detailed experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 2,5-dibromothiophene-3-carboxylate is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 89280-91-1 | |
| Molecular Formula | C₆H₄Br₂O₂S | [1] |
| Molecular Weight | 299.97 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | Generic observation |
| Melting Point | 60-61 °C | |
| Boiling Point | 284.0 ± 35.0 °C (Predicted) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | General chemical knowledge |
Synthesis of Methyl 2,5-dibromothiophene-3-carboxylate
The synthesis of Methyl 2,5-dibromothiophene-3-carboxylate is typically achieved through the direct bromination of methyl thiophene-3-carboxylate. The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation.
Experimental Protocol: Synthesis via Bromination with NBS
This protocol describes the dibromination of methyl thiophene-3-carboxylate using N-bromosuccinimide. The reaction's success hinges on the careful control of stoichiometry and reaction time to achieve high yields of the desired dibrominated product.
Materials:
-
Methyl thiophene-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl thiophene-3-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (2.2 eq) portion-wise to the stirred solution. The addition of NBS in slight excess ensures the complete dibromination.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford Methyl 2,5-dibromothiophene-3-carboxylate as a solid.
Start [label="Methyl thiophene-3-carboxylate in THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NBS [label="Add N-Bromosuccinimide (2.2 eq) at 0 °C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir at room temperature for 12-16h"]; Quench [label="Quench with NaHCO3 (aq)"]; Extract [label="Extract with CH2Cl2"]; Wash [label="Wash with Brine"]; Dry [label="Dry with Na2SO4"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Column Chromatography"]; Product [label="Methyl 2,5-dibromothiophene-3-carboxylate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> NBS; NBS -> Stir; Stir -> Quench; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; }
Spectral Analysis
¹H NMR (Proton Nuclear Magnetic Resonance)
In the ¹H NMR spectrum, a single sharp singlet is expected for the thiophene ring proton at the 4-position. This proton is deshielded by the adjacent electron-withdrawing carboxylate group and the bromine atoms. Another singlet will be observed for the methyl protons of the ester group.
-
δ ~7.3-7.5 ppm (s, 1H): Thiophene ring proton (H-4).
-
δ ~3.8-3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (Br, O, S) and the resonance effects within the thiophene ring.
-
δ ~160-165 ppm: Carbonyl carbon of the ester group (C=O).
-
δ ~135-140 ppm: Thiophene ring carbon attached to the carboxylate group (C-3).
-
δ ~130-135 ppm: Thiophene ring protonated carbon (C-4).
-
δ ~115-120 ppm: Thiophene ring carbon attached to bromine (C-2).
-
δ ~110-115 ppm: Thiophene ring carbon attached to bromine (C-5).
-
δ ~52-53 ppm: Methyl carbon of the ester group (-OCH₃).
IR (Infrared) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the carbonyl group of the ester and the C-Br bonds.
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~1720-1740 cm⁻¹: Strong C=O stretching vibration of the ester group.
-
~1250-1300 cm⁻¹: C-O stretching vibration of the ester group.
-
~500-600 cm⁻¹: C-Br stretching vibrations.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ will be observed, along with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and bromine atoms.
-
[M]⁺, [M+2]⁺, [M+4]⁺: Isotopic cluster for the molecular ion due to two bromine atoms.
-
[M - OCH₃]⁺: Loss of the methoxy radical.
-
[M - Br]⁺: Loss of a bromine radical.
Chemical Reactivity and Applications
The reactivity of Methyl 2,5-dibromothiophene-3-carboxylate is dominated by the two bromine atoms, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions. This allows for the regioselective introduction of various aryl, heteroaryl, and alkyl groups, making it a valuable precursor for the synthesis of functionalized thiophenes.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki and Stille cross-coupling reactions are the most common transformations employed with this substrate. The regioselectivity of these reactions is a key consideration. Generally, the bromine at the 5-position is more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the 2-position, which is sterically hindered by the adjacent methyl ester group. This differential reactivity can be exploited to achieve selective mono-functionalization at the 5-position, followed by a second coupling at the 2-position.[3][4]
Substrate [label="Methyl 2,5-dibromothiophene-3-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)2, Pd catalyst, Base)", shape=ellipse]; Stille [label="Stille Coupling\n(Ar-Sn(Bu)3, Pd catalyst)", shape=ellipse]; Mono [label="Mono-arylated Product\n(at C5-position)"]; Di [label="Di-arylated Product"];
Substrate -> Suzuki; Substrate -> Stille; Suzuki -> Mono; Stille -> Mono; Mono -> Suzuki [label="Second Coupling"]; Mono -> Stille [label="Second Coupling"]; Suzuki -> Di [style=dashed]; Stille -> Di [style=dashed]; }
Suzuki Coupling Protocol
This protocol outlines a general procedure for the Suzuki cross-coupling of Methyl 2,5-dibromothiophene-3-carboxylate with an arylboronic acid. The choice of catalyst, base, and solvent can be optimized for specific substrates.
Materials:
-
Methyl 2,5-dibromothiophene-3-carboxylate
-
Arylboronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
In a Schlenk flask, combine Methyl 2,5-dibromothiophene-3-carboxylate (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and a small amount of water.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
Materials:
-
Methyl 2,5-dibromothiophene-3-carboxylate
-
Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1 eq for mono-coupling, 2.2 eq for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., PPh₃, AsPh₃) (if using Pd₂(dba)₃)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 2,5-dibromothiophene-3-carboxylate (1.0 eq) and the palladium catalyst (and ligand, if required).
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Applications in Materials Science and Drug Development
The functionalized thiophenes derived from Methyl 2,5-dibromothiophene-3-carboxylate are of significant interest in various advanced applications:
-
Organic Electronics: Thiophene-based oligomers and polymers are known for their semiconducting properties. The ability to introduce different aryl groups onto the thiophene backbone allows for the tuning of the electronic and optical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1]
-
Drug Discovery: The thiophene nucleus is a common scaffold in many biologically active compounds. The derivatization of Methyl 2,5-dibromothiophene-3-carboxylate provides a route to novel compounds with potential therapeutic applications, including as antimicrobial and anticancer agents.[1][2]
Safety and Handling
As with all halogenated organic compounds, proper safety precautions must be observed when handling Methyl 2,5-dibromothiophene-3-carboxylate. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the safety profile can be inferred from similar compounds like 2,5-Dibromothiophene-3-carbaldehyde.
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 2,5-dibromothiophene-3-carboxylate is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of a wide array of functionalized thiophene derivatives. The ability to control the regioselectivity of these reactions further enhances its synthetic utility. With applications spanning from the development of novel organic electronic materials to the discovery of new therapeutic agents, a thorough understanding of the properties and reactivity of this compound is of great importance for researchers in both academia and industry.
References
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Rizwan, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. [Link]
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Zhang, W., et al. (2013). A Novel Synthesis of 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene. Journal of Chemical and Pharmaceutical Research, 5(12), 1121-1124. [Link]
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Burke, S. D., & Sametz, G. M. (1999). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 1(5), 771-773. [Link]
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Yousaf, M., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5201-5215. [Link]
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Gildner, P. G., & Colacot, T. J. (2015). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Organometallics, 34(21), 5275-5284. [Link]
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Alfa Chemistry. Methyl 2,5-dibromothiophene-3-carboxylate. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. The Journal of Organic Chemistry, 78(9), 4429-4435. [Link]
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Doucet, H. (2008). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 4, 3. [Link]
